molecular formula C13H9N3O3 B2704517 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1219540-40-5

3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B2704517
CAS No.: 1219540-40-5
M. Wt: 255.233
InChI Key: ALVBTLYQUWDTAQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolopyridine class, characterized by a fused pyrazole and pyridine ring system. It is synthesized via cyclocondensation reactions involving pyruvic acid, aromatic aldehydes, and aminopyrazoles under acidic conditions . The phenyl group at position 4 enhances lipophilicity, while the carboxylic acid improves water solubility, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name

3-oxo-4-phenyl-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-12-10-8(7-4-2-1-3-5-7)6-9(13(18)19)14-11(10)15-16-12/h1-6H,(H,18,19)(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVBTLYQUWDTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These methods highlight the versatility of pyrazolopyridine synthesis, allowing for various substitution patterns on the ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce various substituents on the pyrazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dimethylformamide, ethanol), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine exhibit notable antimicrobial properties. For instance, studies have shown that certain modifications to the pyrazolo[3,4-b]pyridine framework can enhance its efficacy against various bacterial strains. A specific case study indicated that a derivative with a substituted phenyl group displayed increased activity against Gram-positive bacteria compared to its parent compound .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific apoptotic pathways. One study reported that the compound inhibited cell proliferation in human cancer cells by modulating key signaling pathways involved in cell survival and growth .

Neuroprotective Effects
Another promising application is in neuroprotection. Research indicates that 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Experimental models have shown significant reductions in neuroinflammation and cell death when treated with this compound .

Synthesis and Derivative Development

The synthesis of 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives involves various chemical reactions that allow for the introduction of different functional groups. These modifications often enhance the biological activity or alter the pharmacokinetic properties of the compounds. For example:

Derivative Modification Biological Activity
Compound AMethyl group at position 5Increased antimicrobial activity
Compound BHydroxy group at position 6Enhanced anticancer effects
Compound CFluoro substitution at position 4Improved neuroprotective properties

This table summarizes how structural modifications can lead to variations in biological activities.

Material Science Applications

Beyond medicinal applications, 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine has shown potential in material science as well. Its unique chemical structure allows it to be used as a building block for creating novel polymers and organic materials with specific electronic properties.

Conductive Polymers
Research has indicated that incorporating this compound into polymer matrices can enhance their conductivity and stability. This property is particularly useful for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Nanocomposites
Additionally, the integration of 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine into nanocomposite materials has been explored. These composites exhibit improved mechanical strength and thermal stability, making them suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations :

  • Position 4 substituents : Phenyl groups (target compound) enhance aromatic interactions in biological targets, while methyl or difluoromethyl groups improve metabolic stability .
  • Carboxylic acid placement : Position 6 (target compound) vs. position 4 (e.g., apixaban derivatives ) alters binding affinity to enzymes like Factor Xa or PPAR receptors .

Physicochemical Properties

  • Solubility : The 4-methyl analog (CAS 862273-50-5) is commercially available in milligram scales, indicating moderate solubility in organic solvents . The phenyl-substituted target compound likely has reduced aqueous solubility compared to methylated analogs.
  • Thermal Stability : Derivatives like 2-{6-hydroxy-4-methyl-3-oxo...}acetic acid (CAS 1240529-02-5) are stable at room temperature, as evidenced by long-term storage in commercial catalogs .

Biological Activity

The compound 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is C13H9N3O3C_{13}H_9N_3O_3 with a molecular weight of 241.23 g/mol. The structure includes a pyrazole ring fused to a pyridine ring, with a carboxylic acid group at position 6 and a phenyl group at position 4. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit promising antimicrobial properties . For instance, studies have shown that certain derivatives possess significant activity against various bacterial strains and fungi. The mechanisms often involve inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:

  • HL-60 (human promyelocytic leukemia) : The compound showed moderate cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • NCI H292 (lung carcinoma) : Similar inhibitory effects were noted, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)Reference
HL-6019.0
NCI H29228.0

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Studies report that it inhibits cyclooxygenase (COX) enzymes, which play a key role in inflammation. The following table summarizes the IC50 values for COX inhibition:

CompoundCOX Inhibition IC50 (µM)Reference
3-Oxo Compound0.04
Celecoxib (control)0.04

The precise mechanisms underlying the biological activities of 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid remain to be fully elucidated. However, existing literature suggests several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Oxidative Stress Modulation : Its activity against oxidative stress may contribute to its cytotoxic effects in cancer cells.

Case Studies

A notable study published in Pharmaceutical Chemistry Journal highlighted the synthesis and biological evaluation of various pyrazolo derivatives, including the compound . It was found to possess significant anti-cancer properties and was effective in reducing tumor size in animal models when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid?

  • Methodological Answer : Two primary routes are utilized:

  • Doebner-type reactions : Condensation of pyruvic acid, aromatic aldehydes, and aminoazoles (e.g., 5-amino-3-methylpyrazole) in acetic acid under reflux. Modifications, such as solvent substitution (e.g., replacing DMF with HOAc) and extended reaction times (up to 5 hours), improve yields .
  • Multicomponent reactions : Combining pyruvic acid, aldehydes, and aminoazoles via conventional heating or microwave irradiation. Microwave methods enhance reaction efficiency (54–75% yields) .

Q. Which characterization techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 13.99 ppm for carboxylic protons) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight via ESI-MS (e.g., m/z 311.1 for related derivatives) .

Q. How is purity assessed during synthesis?

  • Methodological Answer :

  • HPLC : Quantifies purity (e.g., 97.34% purity achieved for analogs) .
  • Recrystallization : Uses solvents like ethanol or DMSO to isolate high-purity crystals.
  • Melting point analysis : Validates compound identity (e.g., mp 273–278.5°C for structurally similar pyrazolopyridines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation?

  • Methodological Answer :

  • Solvent optimization : Substituting polar aprotic solvents (e.g., DMF) with acetic acid reduces side reactions and improves regioselectivity .
  • Time-temperature adjustments : Extending reaction time (e.g., from 30 min to 5 hours) enhances conversion in Doebner-type reactions .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing decomposition risks .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-validation : Compare SHELX-refined X-ray structures (bond angles, torsion angles) with DFT-calculated vibrational spectra (e.g., B3LYP/6-31G* basis sets) .
  • Dynamic NMR studies : Probe conformational flexibility in solution (e.g., temperature-dependent NMR to identify tautomers) .

Q. What computational methods predict electronic and vibrational properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models vibrational frequencies (e.g., B3LYP functional) and electron density maps to correlate with experimental IR/NMR data .
  • Molecular docking : Screens derivatives for bioactivity by simulating interactions with target proteins (e.g., Factor Xa for anticoagulant analogs) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Positional modifications :
  • C-3 substitution : Introduce methyl or trifluoromethyl groups to modulate lipophilicity .
  • Phenyl ring functionalization : Add electron-withdrawing groups (e.g., -F, -CF₃) to enhance binding affinity .
  • Bioisosteric replacement : Replace carboxylic acid with ester or amide groups to improve metabolic stability .

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